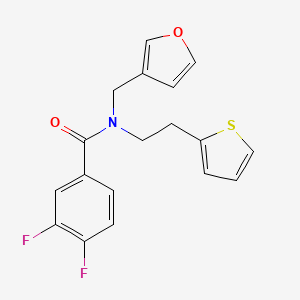

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGABWMYGCCJJAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the benzamide intermediate.

Attachment of the Thiophene Group: The thiophene group can be attached through a similar nucleophilic substitution reaction, using a thiophen-2-yl ethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Research indicates that 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibits various biological activities that make it a candidate for therapeutic applications:

Antiviral Activity

This compound has been studied for its potential as an antiviral agent. It demonstrates activity against several viral targets, potentially inhibiting viral replication through enzyme inhibition mechanisms.

Enzyme Inhibition

The difluoro and heterocyclic moieties enhance binding affinity to specific enzymes, which may result in effective inhibition of their activity. This property is particularly relevant in the design of inhibitors for various diseases.

Receptor Modulation

The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways critical for numerous physiological processes.

Anticancer Research

In studies focused on anticancer properties, compounds similar to 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide have shown promise in targeting human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. The structural modifications in these compounds can enhance their potency as inhibitors against hFTase .

Fluorescent Ligands Development

Recent research has explored the use of this compound as a fluorescent ligand in binding assays. Its ability to interact with specific biological targets allows for real-time imaging and monitoring of biological processes within cells .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.

Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Observations:

Fluorination Patterns : The target compound’s 3,4-difluoro substitution contrasts with Rip-B’s methoxy groups and THHEB’s hydroxyl groups. Fluorine enhances electronegativity and bioavailability compared to methoxy/hydroxy substituents .

Heterocyclic Moieties : The furan and thiophene groups distinguish the target compound from simpler benzamides like Rip-B. These rings may confer rigidity and improved binding to hydrophobic pockets in enzymes or receptors, akin to thiophene-containing agrochemicals (e.g., diflufenican) .

Pharmacological and Agrochemical Relevance

- Fluorine’s Role : Fluorine atoms in the target compound may improve blood-brain barrier penetration and resistance to oxidative metabolism, as observed in fluorinated pharmaceuticals .

- Thiophene/Furan Synergy : Thiophene rings are common in agrochemicals (e.g., furyloxyfen in ) due to their electron-rich nature, which enhances interactions with biological targets . The furan group may similarly contribute to binding specificity.

Biological Activity

3,4-Difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is CHFN\OS, with a molecular weight of 347.4 g/mol. The compound features a benzamide core with fluorine substitutions and side chains that include furan and thiophene moieties, which are known to enhance biological activity through various mechanisms.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The presence of fluorine atoms can enhance binding affinity to target enzymes or receptors, potentially leading to inhibition of critical pathways in disease processes.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing cellular responses.

- Lipid Membrane Interaction : The thiophene and furan groups may improve the compound's lipophilicity, facilitating its ability to cross biological membranes and exert effects intracellularly.

Anticancer Activity

Research has indicated that derivatives similar to 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For example, derivatives containing similar structural motifs have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a closely related compound exhibited selective toxicity towards cancer cells while sparing normal cells. It was found to inhibit the growth of prostate cancer cells with an IC50 value of 7 µM .

- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of thiophene-containing compounds revealed that they significantly reduced bacterial load in vitro and in vivo models, suggesting potential therapeutic applications in treating infections .

Q & A

Basic: What are the key synthetic routes for 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide?

The synthesis involves multi-step protocols:

- Step 1: Bromination of the benzamide core using N-bromosuccinimide (NBS) with FeCl₃ catalysis to introduce fluorine substituents .

- Step 2: Amidation via coupling agents (e.g., EDCI/DMAP) to attach the furan-3-ylmethyl and thiophen-2-yl-ethyl groups .

- Step 3: Purification via column chromatography or recrystallization to isolate the final product.

Key intermediates and reaction progress should be monitored using TLC and LC-MS .

Advanced: How do reaction conditions (e.g., temperature, catalysts) influence the compound’s synthetic yield?

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for thiophene-ethyl linkage, while DMAP improves amidation yields .

- Temperature: Optimal amidation occurs at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates, but dichloromethane is preferred for solubility during coupling .

Statistical optimization (e.g., DoE) is recommended to balance competing factors .

Basic: What spectroscopic methods confirm the compound’s structural integrity?

- NMR (¹H/¹³C): Assigns protons and carbons from benzamide (δ 7.2–8.1 ppm), furan (δ 6.3–6.8 ppm), and thiophene (δ 7.0–7.5 ppm) .

- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between aromatic rings .

Advanced: How does the compound’s 3D conformation influence its biological activity?

- Steric Effects: The furan-thiophene ethyl chain adopts a bent conformation, enabling interaction with hydrophobic enzyme pockets .

- π-Stacking: The difluorobenzamide core aligns with aromatic residues in target proteins (e.g., kinases), enhancing binding affinity .

Molecular docking (e.g., AutoDock Vina) and MD simulations are critical to validate these interactions .

Basic: What in vitro assays evaluate the compound’s pharmacological potential?

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination .

- Cell Viability: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Antimicrobial Screening: Disk diffusion or microdilution for bacterial/fungal strains .

Advanced: How does the compound interact with specific molecular targets (e.g., enzymes)?

- Binding Mode: The difluorobenzamide acts as a competitive inhibitor, blocking ATP-binding sites in kinases via hydrogen bonds (amide NH to Glu91) and halogen bonding (C-F to Lys45) .

- Allosteric Modulation: Thiophene-ethyl groups induce conformational changes in GPCRs, as shown via FRET-based assays .

Surface plasmon resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) .

Advanced: How can researchers resolve contradictions in reported biological activities?

- Comparative Studies: Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables .

- Target Profiling: Use proteomics (e.g., affinity chromatography) to identify off-target interactions .

- Data Normalization: Adjust for batch-to-batch purity variations (HPLC ≥95%) .

Basic: What are the compound’s solubility and stability profiles?

- Solubility: Poor in water; soluble in DMSO (≥50 mg/mL) or DMF for in vitro studies .

- Stability: Stable at −20°C for >6 months; degrades at pH <3 (hydrolysis of amide bond) .

Advanced: How do electron-withdrawing groups (e.g., -F) influence reactivity?

- The 3,4-difluoro substituents increase electrophilicity, enhancing nucleophilic aromatic substitution (e.g., with thiols) .

- Fluorine’s inductive effect stabilizes the amide bond against enzymatic degradation .

DFT calculations (e.g., Gaussian) model electron density shifts .

Basic: What non-medicinal applications exist for this compound?

- Material Science: Thiophene/furan moieties enable π-conjugation for organic semiconductors .

- Catalysis: The benzamide core can anchor metal nanoparticles (e.g., Au, Pd) for cross-coupling reactions .

Methodological Recommendations

- Synthesis: Prioritize EDCI/DMAP for amidation to reduce racemization .

- Characterization: Combine XRD with Hirshfeld surface analysis to map intermolecular interactions .

- Biological Testing: Use orthogonal assays (e.g., SPR + ITC) to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.